(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide
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Overview
Description
(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide is a complex organic compound that features a pyridinium core with a dodecoxymethyl substituent and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide typically involves the reaction of pyridine derivatives with dodecoxymethyl halides under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with hydroxylamine to introduce the hydroxylamine functional group. The final step involves the addition of iodide to form the iodide salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridinium ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and metal-organic frameworks.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide involves its interaction with molecular targets such as enzymes and receptors. The pyridinium core can interact with nucleophilic sites on proteins, while the hydroxylamine group can participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Pyridylcarbonylmethyl)pyridinium iodide
- 1,2-Dimethylpyridinium iodide
- 1-(2-Pyridacyl)pyridinium iodide
Uniqueness
(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide is unique due to its dodecoxymethyl substituent, which imparts distinct physicochemical properties. This structural feature enhances its solubility and reactivity compared to other pyridinium compounds.
Properties
Molecular Formula |
C19H33IN2O2 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide |
InChI |
InChI=1S/C19H32N2O2.HI/c1-2-3-4-5-6-7-8-9-10-11-16-23-18-21-14-12-19(13-15-21)17-20-22;/h12-15,17H,2-11,16,18H2,1H3;1H |
InChI Key |
LVZKFGQALOVUJL-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC[N+]1=CC=C(C=C1)/C=N/O.[I-] |
Canonical SMILES |
CCCCCCCCCCCCOC[N+]1=CC=C(C=C1)C=NO.[I-] |
Origin of Product |
United States |
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